1H-Indole-3-ethanol, 4-fluoro-

Overview

Description

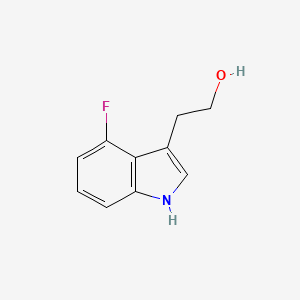

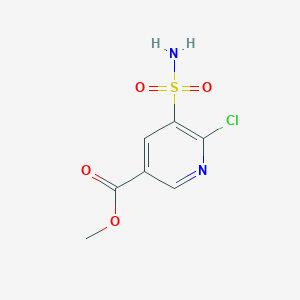

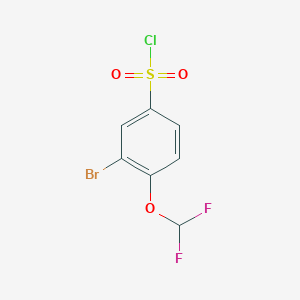

1H-Indole-3-ethanol, 4-fluoro- is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular structure of 1H-Indole-3-ethanol, 4-fluoro- is based on the indole scaffold, which is a prevalent moiety in many natural products and drugs . The indole ring system is aromatic in nature, with 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) .Scientific Research Applications

Indole Synthesis and Classification

Indoles, including derivatives like "1H-Indole-3-ethanol, 4-fluoro-," have been a central focus in organic chemistry due to their presence in numerous bioactive molecules. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis methods, highlighting the variety of strategies developed over the years. This work underscores the importance of indole derivatives in medicinal chemistry and their synthetic versatility (Taber & Tirunahari, 2011).

C3-Alkylation via Borrowing Hydrogen Methodology

Bartoccini, Retini, and Piersanti (2020) discuss the C3-alkylation of indoles and oxindoles with alcohols using a borrowing hydrogen approach. This method is environmentally friendly and highlights the potential for indole derivatives in green chemistry applications (Bartoccini et al., 2020).

Hydrogen Production from Bio-ethanol

Ni, Leung, and Leung (2007) review the production of hydrogen from bio-ethanol, which could have implications for sustainable energy sources. This research area might explore the use of indole derivatives as catalysts or intermediates in the process (Ni et al., 2007).

Hepatic Protection Roles

Wang et al. (2016) discuss the protective effects of indole-3-carbinol (I3C) and its derivatives on chronic liver injuries. The study highlights the potential medicinal applications of indole derivatives, suggesting areas where "1H-Indole-3-ethanol, 4-fluoro-" could be investigated (Wang et al., 2016).

Heterocyclic Compound Synthesis

Sadeghian and Bayat (2022) review the synthesis of heterocyclic compounds based on isatins, emphasizing the importance of indole derivatives in developing pharmacologically active compounds. This work could guide research into the applications of "1H-Indole-3-ethanol, 4-fluoro-" in drug development (Sadeghian & Bayat, 2022).

Future Directions

Indole and its derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Mechanism of Action

Target of Action

The primary targets of 1H-Indole-3-ethanol, 4-fluoro-, like many indole derivatives, are multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, which play crucial roles in various biological activities .

Mode of Action

1H-Indole-3-ethanol, 4-fluoro- interacts with its targets, leading to a series of changes at the molecular level. The exact mode of action is complex and can vary depending on the specific target and the biological context . It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

1H-Indole-3-ethanol, 4-fluoro- affects various biochemical pathways. For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A . Other derivatives have been effective against the HIV-1 virus . The compound’s influence on these pathways leads to downstream effects that contribute to its overall biological activity.

Result of Action

The molecular and cellular effects of 1H-Indole-3-ethanol, 4-fluoro- action depend on its mode of action and the biochemical pathways it affects. For example, some indole derivatives have been found to inhibit viral activity, leading to a decrease in viral replication .

Biochemical Analysis

Biochemical Properties

1H-Indole-3-ethanol, 4-fluoro- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1H-Indole-3-ethanol, 4-fluoro-, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions often involve binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 1H-Indole-3-ethanol, 4-fluoro- can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing downstream signaling events .

Cellular Effects

1H-Indole-3-ethanol, 4-fluoro- exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1H-Indole-3-ethanol, 4-fluoro-, can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 1H-Indole-3-ethanol, 4-fluoro- can affect gene expression by binding to transcription factors or altering chromatin structure, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of action of 1H-Indole-3-ethanol, 4-fluoro- involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors, enzymes, and transcription factors, thereby modulating their activity. For instance, 1H-Indole-3-ethanol, 4-fluoro- can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses . These molecular interactions contribute to the overall biochemical and cellular effects of 1H-Indole-3-ethanol, 4-fluoro-.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole-3-ethanol, 4-fluoro- can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including 1H-Indole-3-ethanol, 4-fluoro-, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, long-term exposure to 1H-Indole-3-ethanol, 4-fluoro- can result in changes in cellular function, such as altered cell proliferation, differentiation, and apoptosis. These temporal effects are important considerations for the use of this compound in biochemical and pharmacological research.

Properties

IUPAC Name |

2-(4-fluoro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWBBNOXJATZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)

![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)

![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)

![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)